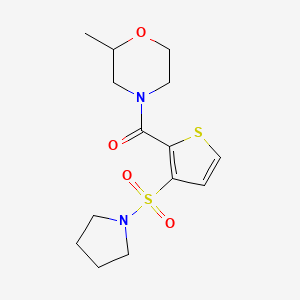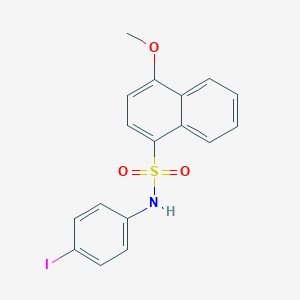![molecular formula C16H21NO2 B7546744 N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide, also known as TNO, is a synthetic compound that has been extensively studied for its potential use in scientific research. TNO is a novel selective agonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
Mecanismo De Acción
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide is a selective agonist of GPR139, which is a G protein-coupled receptor. When N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide binds to GPR139, it activates a signaling cascade that ultimately leads to the modulation of neurotransmitter release. The exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, but it is believed to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in lab experiments is its selectivity for GPR139, which allows for more precise modulation of neurotransmitter release. However, one limitation is that the exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. One area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of psychiatric disorders such as schizophrenia and addiction. Another area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to fully understand the mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release and to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide to form 1-bromo-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with 4-(aminomethyl)oxane-2-carboxylic acid to form N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to activate GPR139, a receptor that is primarily expressed in the brain. GPR139 is believed to play a role in modulating dopamine release, which has implications for the treatment of psychiatric disorders such as schizophrenia and addiction. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has also been shown to modulate the release of other neurotransmitters, including glutamate and GABA, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(13-8-10-19-11-9-13)17-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15H,3,5,7-11H2,(H,17,18)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUKOWBOFRMNZ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)

![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
